molecular formula C11H12O2 B15323469 1-(4-Ethoxyphenyl)prop-2-en-1-one

1-(4-Ethoxyphenyl)prop-2-en-1-one

Cat. No.: B15323469
M. Wt: 176.21 g/mol
InChI Key: ZBOSXTFCZNZKEE-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone framework with a 4-ethoxy substituent on the aromatic ring. Chalcones, including this compound, are pivotal in organic synthesis, materials science, and drug discovery due to their structural versatility and biological activities. The ethoxy group (-OCH₂CH₃) is an electron-donating substituent that enhances solubility and modulates electronic properties, influencing reactivity and supramolecular interactions .

Properties

IUPAC Name

1-(4-ethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-3-11(12)9-5-7-10(8-6-9)13-4-2/h3,5-8H,1,4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOSXTFCZNZKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethoxyphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 4-ethoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Selected Chalcones

Compound Substituents HOMO-LUMO Gap (eV) MAO-B IC₅₀ (µM) NLO β (×10⁻³⁰ esu)
1-(4-Ethoxyphenyl)-3-(4-Fluorophenyl)-... 4-Ethoxy, 4-Fluoro 4.2 0.00021–0.068 12.5
(E)-1-(4-Methoxyphenyl)-3-(p-Tolyl)-... 4-Methoxy, p-Tolyl 4.8 >10 8.7
(E)-3-(4-Bromophenyl)-1-(Pyridin-2-yl)-... 4-Bromo, Pyridinyl 5.1 N/A 6.2

Data compiled from

Table 2: Crystallographic Comparison

Compound Substituents Hydrogen Bonds π-π Stacking (Å)
(2E)-1-(4-Ethoxyphenyl)-3-(4-Methoxyphenyl)-... 4-Ethoxy, 4-Methoxy C-H···O 3.8
(E)-1-(4-Methoxyphenyl)-3-(3,4,5-Trimethoxy... 4-Methoxy, 3,4,5-Trimethoxy O-H···O 3.5
(2E)-3-(2-Chlorophenyl)-1-(4-Ethoxyphenyl)-... 2-Chloro, 4-Ethoxy Cl···H-C 4.1

Data from

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